4-Bromo-N-[5,8-dinitro-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL]benzamide
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Overview
Description
4-Bromo-N-[5,8-dinitro-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL]benzamide is a complex organic compound that belongs to the class of benzoisoquinoline derivatives This compound is characterized by its unique structure, which includes a bromine atom, nitro groups, and a benzoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[5,8-dinitro-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL]benzamide typically involves multiple steps. One common approach is the reaction of 2-benzyl-6-bromobenzo[DE]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to obtain the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and heating for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors, controlled reaction conditions, and purification techniques like recrystallization, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[5,8-dinitro-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL]benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while substitution of the bromine atom could result in various substituted benzoisoquinoline derivatives.
Scientific Research Applications
4-Bromo-N-[5,8-dinitro-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials, including fluorescent sensors and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[5,8-dinitro-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL]benzamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the nitro groups may undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The benzoisoquinoline core may also interact with DNA or proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-butyl-1H-benzo[DE]isoquinoline-1,3(2H)-dione: This compound shares a similar benzoisoquinoline core but differs in the substituents attached to the core.
4-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-yl)benzoic acid: Another similar compound with a benzoic acid group instead of the benzamide group.
Uniqueness
4-Bromo-N-[5,8-dinitro-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL]benzamide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H9BrN4O7 |
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Molecular Weight |
485.2 g/mol |
IUPAC Name |
4-bromo-N-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzamide |
InChI |
InChI=1S/C19H9BrN4O7/c20-11-3-1-9(2-4-11)17(25)21-22-18(26)14-7-12(23(28)29)5-10-6-13(24(30)31)8-15(16(10)14)19(22)27/h1-8H,(H,21,25) |
InChI Key |
BJUVXDNTWTYBSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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